2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone
Overview
Description
The compound 2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone is a type of pyranoflavanoid, a class of specialized flavonoids that have a pyran ring fused to the flavone structure. These compounds are known for their diverse biological activities and are found in various natural sources.
Synthesis Analysis
The synthesis of related pyranoflavanoids has been reported in the literature. For instance, the facile syntheses of 3',4'-methylenedioxy-2'',2''-dimethylpyrano-[5'',6'':7,8]-flavone and (±)-ponganone III have been achieved through a key intermediate chromene by a DDQ-induced oxidative cyclization . Although the specific synthesis of 2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyranoflavanoids is characterized by the presence of a pyran ring fused to the flavone backbone. The synthesis of novel 2'',2''-dimethyl-3'',4''-2H dihydropyran-5'',6''⧸5,6-flavonoids has been reported, which provides insights into the structural aspects of these compounds . The structure is typically elucidated using techniques such as 1H NMR, 13C NMR, and mass spectrometry (MS).
Chemical Reactions Analysis
Pyranoflavanoids can undergo various chemical reactions due to their reactive sites. For example, biflavonoids can react with electrophiles in the presence of alcohols to yield compounds such as 6,7-diaryl-6a,7,13,13a-tetrahydro-6H-7,13-methano benzopyrano[3,4-c] benzoxepins . These reactions are important for the structural modification and derivation of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyranoflavanoids like 2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone are influenced by their molecular structure. The presence of methoxy groups and the dimethylpyrano ring can affect properties such as solubility, melting point, and reactivity. The exact properties of this compound would need to be determined experimentally, but they can be inferred from related compounds synthesized and characterized in the literature .
Scientific Research Applications
Isolation and Structural Analysis
- Isolation from Plant Sources: This compound has been isolated from various plant sources. For instance, flavones with similar structural features were isolated from the leaves of Ficus gomelleira, highlighting the natural occurrence and diversity of these compounds in flora (Amaral et al., 2001).
Derivative Compounds and Synthesis
- Synthesis of Related Compounds: In the realm of chemical synthesis, related compounds have been created, exemplified by the synthesis of pyranoisoflavones from pyronochalcones, which contributes to the understanding of these compounds' chemical properties and potential applications (Tsukayama et al., 1989).
Biological Activity and Potential Applications
Cytotoxic Activity
A study on erymildbraedin A and B, which are closely related dimethylpyrano-isoflavones, demonstrated significant cytotoxic activity against human breast, prostate, and endometrial adenocarcinoma cells. This suggests potential applications in cancer research and treatment (Tchokouaha et al., 2010).
Binding Affinity for Estrogen Receptor
Some isoflavones from Erythrina poeppigiana, which include compounds structurally related to 2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone, were found to have a binding affinity for estrogen receptors. This highlights their potential for studying hormone-related processes and diseases (Djiogue et al., 2009).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of some isoflavones have been noted, implying possible uses in the development of antimicrobial and antioxidant agents. For example, constituents of Erythrina lysistemon exhibited such activities, suggesting a broad spectrum of biological actions (Juma & Majinda, 2006).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)7-6-13-8-15-19(10-17(13)29-23)28-12-16(22(15)24)14-9-20(26-4)21(27-5)11-18(14)25-3/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWHMSRCYTXPHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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